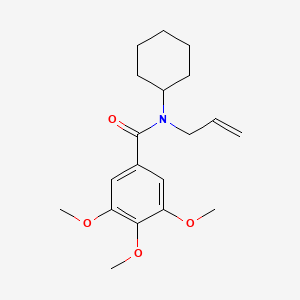

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C19H27NO4 It is characterized by the presence of an allyl group, a cyclohexyl group, and three methoxy groups attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid, cyclohexylamine, and allyl bromide.

Formation of Benzamide: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Amidation Reaction: The acid chloride is then reacted with cyclohexylamine to form N-cyclohexyl-3,4,5-trimethoxybenzamide.

Allylation: Finally, the N-cyclohexyl-3,4,5-trimethoxybenzamide is treated with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidation to aldehydes.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carbonyl group.

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for methoxy group substitution.

Major Products:

Oxidation: Epoxides or aldehydes depending on the specific conditions.

Reduction: The corresponding amine.

Substitution: Products with substituted methoxy groups.

Aplicaciones Científicas De Investigación

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its pharmacological effects, particularly in drug development for various therapeutic areas.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mecanismo De Acción

The mechanism of action of N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.

Comparación Con Compuestos Similares

- N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzylamine

- N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzoate

Comparison:

- Structural Differences: While these compounds share a similar core structure, variations in functional groups (e.g., amide vs. amine or ester) can lead to different chemical and biological properties.

- Uniqueness: N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Actividad Biológica

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Allyl group : Contributes to the compound's reactivity and interaction with biological targets.

- Cyclohexyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Trimethoxybenzamide moiety : Known for its biological activities, including anticancer properties.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells through the activation of apoptotic pathways .

Biological Activity Data

Research has documented various biological activities associated with this compound. Below is a summary of key findings:

| Activity | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| Anticancer (e.g., breast) | 15.0 | Inhibits cell growth | |

| Anti-inflammatory | 10.5 | Reduces cytokine production | |

| Antioxidant | 20.0 | Scavenges free radicals |

Case Studies

-

Anticancer Activity :

In a study evaluating the anticancer effects of this compound on breast cancer cell lines, it was found to significantly reduce cell viability with an IC50 value of 15 µM. The compound induced apoptosis via mitochondrial pathways and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors . -

Anti-inflammatory Effects :

Another study investigated its anti-inflammatory properties in a murine model of acute inflammation. The compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 at doses around 10 µM, indicating its potential as an anti-inflammatory agent . -

Antioxidant Potential :

The antioxidant activity was assessed using DPPH radical scavenging assays where this compound exhibited significant free radical scavenging activity with an IC50 value of 20 µM. This suggests that the compound could play a role in mitigating oxidative stress-related diseases .

Propiedades

Número CAS |

73664-67-2 |

|---|---|

Fórmula molecular |

C19H27NO4 |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

N-cyclohexyl-3,4,5-trimethoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C19H27NO4/c1-5-11-20(15-9-7-6-8-10-15)19(21)14-12-16(22-2)18(24-4)17(13-14)23-3/h5,12-13,15H,1,6-11H2,2-4H3 |

Clave InChI |

GXTBHFVSSYGNSY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.